molecular formula C16H28O2 B13405873 ethyl (2E,4E)-2,4-tetradecadienoate

ethyl (2E,4E)-2,4-tetradecadienoate

Cat. No.: B13405873
M. Wt: 252.39 g/mol
InChI Key: KMLFJWKLFIQNGY-SQIWNDBBSA-N
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Description

Ethyl (2E,4E)-2,4-tetradecadienoate is an organic compound classified as a fatty acid ethyl ester. It is characterized by the presence of two conjugated double bonds in the (2E,4E) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E,4E)-2,4-tetradecadienoate can be synthesized through several methods. One common approach involves the esterification of (2E,4E)-2,4-tetradecadienoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The esterification process is similar to laboratory methods but scaled up to accommodate larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2,4-tetradecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E,4E)-2,4-tetradecadienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its role in biological systems, particularly in plant metabolism and as a signaling molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2,4-tetradecadienoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E,4E)-2,4-tetradecadienoate is unique due to its specific chain length and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

ethyl (2E,4E)-tetradeca-2,4-dienoate

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h12-15H,3-11H2,1-2H3/b13-12+,15-14+

InChI Key

KMLFJWKLFIQNGY-SQIWNDBBSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)OCC

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)OCC

Origin of Product

United States

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